molecular formula C10H8FNO4 B15227559 Methyl 6-fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylate

Methyl 6-fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylate

Cat. No.: B15227559
M. Wt: 225.17 g/mol
InChI Key: UXCPORGJYXTQBZ-UHFFFAOYSA-N
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Description

Methyl 6-fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylate is a synthetic organic compound belonging to the oxazole family This compound is characterized by its unique structure, which includes a fluorine atom, a methyl group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-4-fluorobenzoic acid with methyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The fluorine atom and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydride (NaH) and various halogenating agents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

Methyl 6-fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in the search for new antimicrobial or anticancer agents.

    Medicine: Its unique structure allows for the exploration of its pharmacological properties, including its potential as a therapeutic agent.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Methyl 6-fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the fluorine atom can enhance its binding affinity and selectivity for certain targets, while the oxazole ring can contribute to its overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Methyl 6-fluorochromone-2-carboxylate: This compound shares a similar fluorinated structure but differs in the presence of a chromone ring instead of an oxazole ring.

    Methyl 6-methoxy-3-methylindole-2-carboxylate: This compound has a similar carboxylate ester group but features an indole ring system.

Uniqueness

Methyl 6-fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylate is unique due to its specific combination of a fluorine atom, a methyl group, and an oxazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C10H8FNO4

Molecular Weight

225.17 g/mol

IUPAC Name

methyl 6-fluoro-3-methyl-2-oxo-1,3-benzoxazole-4-carboxylate

InChI

InChI=1S/C10H8FNO4/c1-12-8-6(9(13)15-2)3-5(11)4-7(8)16-10(12)14/h3-4H,1-2H3

InChI Key

UXCPORGJYXTQBZ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2OC1=O)F)C(=O)OC

Origin of Product

United States

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